
3,12-Dioxa-6,9-dithiatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Dioxa-6,9-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2 It is a member of the dithiaether family, characterized by the presence of sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane typically involves the reaction of appropriate diols and dithiols under controlled conditions. One common method involves the use of 2-methyl-4,5-dimethoxyphenylboronic acid and 2,8-dibromoBODIPY as starting materials . The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography with silica gel or alumina as the stationary phase .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, resulting in cyclic disulfides .
Wissenschaftliche Forschungsanwendungen
3,12-Dioxa-6,9-dithiatetradecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and cellular regulation . The compound can interact with molecular targets such as thiol groups in proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Another dithiaether with similar redox properties.
Dithiothreitol (DTT): A well-known reducing agent used in biochemistry.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane is unique due to its specific molecular structure, which allows for the formation of stable cyclic disulfides. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in the study of redox processes and protein chemistry .
Eigenschaften
CAS-Nummer |
14440-87-0 |
|---|---|
Molekularformel |
C10H22O2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-ethoxy-2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethane |
InChI |
InChI=1S/C10H22O2S2/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
ACCZOZLPVQHRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCSCCSCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


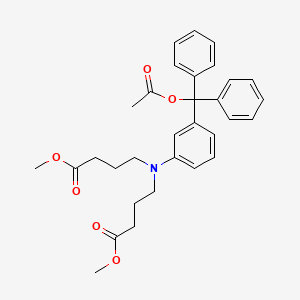
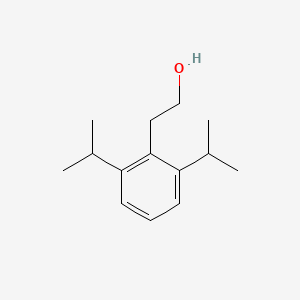

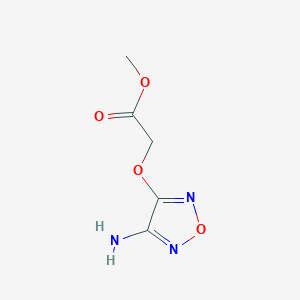

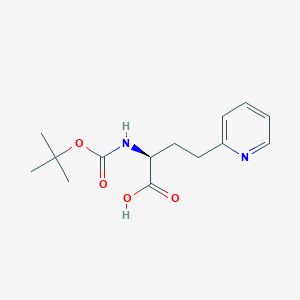
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)


![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
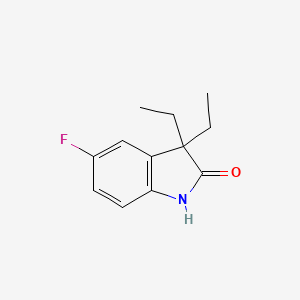
![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
